2-Methyl-5-nitrobenzenesulfonamide

Descripción general

Descripción

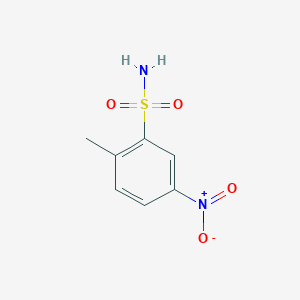

2-Methyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S. It is characterized by a benzene ring substituted with a methyl group, a nitro group, and a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with aqueous ammonia solution under controlled temperature conditions .

Industrial Production Methods: Industrial production of 2-Methyl-5-nitrobenzenesulfonamide often involves large-scale sulfonation and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Reduction: 2-Methyl-5-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cancer Research

2-Methyl-5-nitrobenzenesulfonamide is primarily recognized for its role as a chemical reagent in the synthesis of inhibitors targeting cancer-related carbonic anhydrase enzymes. These enzymes are often overexpressed in various tumors, making them attractive targets for anticancer therapies.

Case Study: Inhibition of Carbonic Anhydrase

Research has demonstrated that derivatives of this compound can effectively inhibit carbonic anhydrase activity. For instance, studies indicate that specific modifications to the sulfonamide structure enhance its inhibitory potency against different isoforms of this enzyme, which is crucial for tumor growth and metastasis .

Synthesis of Deacetylase Inhibitors

Another significant application of this compound is in the synthesis of novel deacetylase inhibitors, which are vital in anti-tumor therapy. Deacetylases play a critical role in regulating gene expression and cellular processes related to cancer progression.

Research Findings

Recent studies have shown that sulfonamide derivatives can modulate the activity of histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis in cancer cells. This mechanism underscores the potential of this compound as a scaffold for developing more effective HDAC inhibitors .

Bitter Taste Receptor Blockers

In addition to its applications in oncology, this compound has been explored as a bitter taste receptor (T2R) blocker. This application is particularly relevant in pharmacology and food science, where modulation of taste perception can influence dietary choices and therapeutic strategies.

Experimental Insights

A study investigating the interaction of various compounds with T2R receptors highlighted that modifications to the this compound structure can enhance its binding affinity to these receptors, thereby influencing taste perception and potentially leading to new flavoring agents or therapeutic compounds .

Antimicrobial Properties

Sulfonamides, including this compound, have been documented for their antimicrobial activities. These compounds inhibit bacterial growth by interfering with folate synthesis pathways.

Antimicrobial Activity Data

Research indicates that this compound exhibits significant antibacterial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

| Application Area | Details |

|---|---|

| Cancer Research | Inhibitor of carbonic anhydrase; deacetylase inhibitor synthesis |

| Bitter Taste Receptor Blocker | Modulates T2R receptor activity |

| Antimicrobial Properties | Exhibits antibacterial activity against multiple pathogens |

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as carbonic anhydrase, inhibiting their activity.

Pathways Involved: By inhibiting carbonic anhydrase, it disrupts the regulation of pH and ion balance in cells, leading to therapeutic effects in cancer treatment.

Comparación Con Compuestos Similares

- 2-Methyl-5-aminobenzenesulfonamide

- 4-Nitro-2-toluenesulfonamide

- 3-Aminosulfonyl-4-methylnitrobenzene

Comparison: 2-Methyl-5-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher efficacy in enzyme inhibition and has broader applications in medicinal chemistry .

Actividad Biológica

2-Methyl-5-nitrobenzenesulfonamide, a sulfonamide compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 216.21 g/mol

- CAS Number : 6269-91-6

- Structure : The compound features a nitro group and a sulfonamide functional group, contributing to its reactivity and biological activity.

-

Inhibition of Enzymatic Activity :

- This compound has been identified as an inhibitor of plasmepsin II, an enzyme essential for the survival of malaria parasites. This suggests its potential utility in antimalarial therapies.

- Additionally, it has shown promise as an inhibitor of cancer-related carbonic anhydrase, which is implicated in tumor growth and metastasis .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Biological Activity Overview

Case Studies and Research Findings

-

Antimalarial Activity :

- A study highlighted the efficacy of this compound in inhibiting plasmepsin II with IC50 values indicating significant potency against malaria parasites. The structure-activity relationship (SAR) suggested modifications to enhance efficacy further.

- Anticancer Research :

- Antimicrobial Efficacy :

Propiedades

IUPAC Name |

2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXWMMGXFSZUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283866 | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-91-6 | |

| Record name | 6269-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-methyl-5-nitrobenzenesulfonamide and how do they influence its crystal structure?

A1: this compound (C₇H₈N₂O₄S) exhibits a notable structural feature: the nitro group is twisted by 9.61° relative to the benzene ring. [] This twist influences the molecule's packing in its crystal form. The crystal structure reveals that molecules of this compound are linked together by N—H⋯O and N—H⋯(O,O) hydrogen bonds. These hydrogen bonds, formed between the amino and sulfonyl groups of neighboring molecules, contribute to the formation of layers within the crystal structure. These layers are oriented parallel to the (001) plane. []

Q2: How is this compound utilized in the context of pharmaceutical research and development?

A2: this compound serves as a crucial starting material in the synthesis of pazopanib dimer. [] This dimer is particularly valuable as an impurity comparison product in the development and quality control of pazopanib, a medication used in cancer treatment. The established synthetic route utilizing this compound offers a novel and efficient method for preparing high-purity pazopanib dimer. This is essential for ensuring the accuracy of analysis and purity assessment during drug development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.